5-Chloro-2-methoxy-1,3-dinitrobenzene
Description
5-Chloro-2-methoxy-1,3-dinitrobenzene is a poly-substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 5, a methoxy (-OCH₃) group at position 2, and nitro (-NO₂) groups at positions 1 and 3. This arrangement creates a sterically and electronically complex structure, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
6302-58-5 |
|---|---|
Molecular Formula |
C7H5ClN2O5 |
Molecular Weight |
232.58 g/mol |
IUPAC Name |
5-chloro-2-methoxy-1,3-dinitrobenzene |
InChI |
InChI=1S/C7H5ClN2O5/c1-15-7-5(9(11)12)2-4(8)3-6(7)10(13)14/h2-3H,1H3 |
InChI Key |
RJKDSQQOZYXNMJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Other CAS No. |
6302-58-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Observations :
- Steric Effects : The tert-butyl group in C₁₁H₁₄N₂O₅ increases molecular weight (254.09 vs. 232.58) and improves crystallinity (MP = 86–87°C), enhancing its utility in polymer synthesis .
- Reactivity : The azide group in C₆H₂ClN₅O₄ introduces explosive hazards, limiting its handling compared to methoxy- or chloro-substituted analogues .
Positional Isomers and Halogen Variants
Key Observations :
- Toxicity: Dichloro-substituted C₇H₅Cl₂NO₃ requires stringent safety protocols (e.g., artificial respiration if inhaled) compared to mono-chloro derivatives .
- Spectroscopic Utility: 1-Chloro-2,3-dinitrobenzene exhibits measurable absorbance at 355 nm, enabling kinetic studies in ethanol .
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